Monobromination vs. Dibromination Selectivity: BCDA vs. Molecular Bromine (Br2) in Acetophenone Bromination
BCDA provides exclusive monobromination of acetophenone to phenacyl bromide under conditions where molecular bromine (Br2) yields substantial dibromination side products. BCDA achieves quantitative monobromination with no detectable dibromination, representing a selectivity advantage over Br2 [1].
| Evidence Dimension | α-Monobromination vs. α,α-dibromination selectivity in acetophenone bromination |
|---|---|
| Target Compound Data | Exclusive monobromination (no dibromination detected) |
| Comparator Or Baseline | Molecular bromine (Br2) under comparable conditions |
| Quantified Difference | BCDA eliminates dibromination side product entirely; Br2 produces measurable dibromoketone contamination |
| Conditions | Acetophenone substrate; BCDA in benzene at reflux; Br2 under standard α-bromination conditions |
Why This Matters
Procurement of BCDA eliminates the need for chromatographic separation of mono- from dibrominated ketones, reducing purification costs and improving isolated yields.
- [1] Sekiya, M.; Ito, K.; Suzuki, K. 2-Bromo-2-cyano-N,N-dimethylacetamide as a new brominating agent. Tetrahedron 1975, 31, 231–233. View Source
